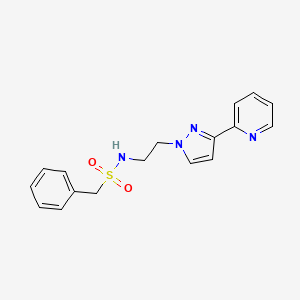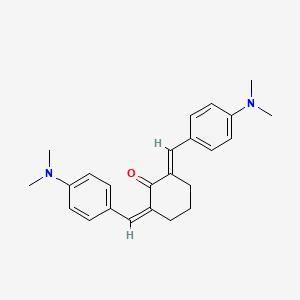![molecular formula C22H26N4O4S B2770345 N-(3-acetamidophenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 920389-03-3](/img/structure/B2770345.png)
N-(3-acetamidophenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-acetamidophenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H26N4O4S and its molecular weight is 442.53. The purity is usually 95%.
BenchChem offers high-quality N-(3-acetamidophenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-acetamidophenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Polymorphism and Stability
One study by Petrova et al. (2009) investigated the crystallization and characterization of three anhydrous polymorphs, a monohydrate, and a dihydrate of an active pharmaceutical ingredient closely related to the requested compound. The study found that the hydrates were less stable than the most stable anhydrous form and converted into this form in water within 15 minutes. This rapid conversion and the relationship between stability and relative humidity offer insights into the importance of polymorphic studies in drug formulation and development (Petrova et al., 2009).
Crystal Structure Analysis
Research on related compounds has also focused on understanding their crystal structures. Subasri et al. (2016) provided detailed crystal structures of similar thioacetamide derivatives, showing a folded conformation around the methylene C atom of the thioacetamide bridge. This kind of structural analysis is crucial for designing drugs with targeted properties, as the molecular conformation significantly impacts biological activity (Subasri et al., 2016).
Novel Syntheses and Ligand Properties
The synthesis and isolation of ligands derived from related chemical structures have been studied for their potential in creating complex compounds with specific coordination geometries. For example, Toscano et al. (1990) reported on the synthesis of a tetradentate ligand and its binding to Co(III) ion, demonstrating the compound's utility in creating stereospecific coordination complexes. This research highlights the compound's potential application in materials science and catalysis (Toscano et al., 1990).
Antimicrobial and Antitumor Activities
Further, some derivatives have been synthesized and evaluated for their antimicrobial and antitumor activities. For instance, Hossan et al. (2012) synthesized a series of pyrimidinone and oxazinone derivatives fused with thiophene rings, showing significant antimicrobial activities. This research suggests the compound's derivatives could be potential candidates for developing new antimicrobial agents (Hossan et al., 2012).
Propiedades
IUPAC Name |
N-(3-acetamidophenyl)-2-[[2-oxo-1-(oxolan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O4S/c1-14(27)23-15-5-2-6-16(11-15)24-20(28)13-31-21-18-8-3-9-19(18)26(22(29)25-21)12-17-7-4-10-30-17/h2,5-6,11,17H,3-4,7-10,12-13H2,1H3,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTDJEUPRYZNROX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4CCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetamidophenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Dimethyl-6-phenyl-2-azaspiro[3.3]heptane-2-sulfonamide](/img/structure/B2770263.png)
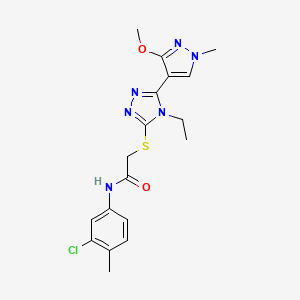
![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]pyrazole-3-carboxylic acid](/img/structure/B2770266.png)

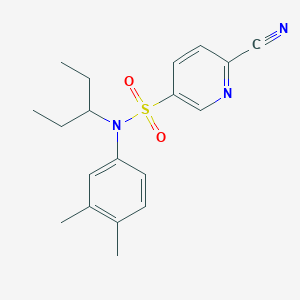
![N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-2-thiophenecarboxamide](/img/structure/B2770277.png)
![[3-[2-(Difluoromethyl)phenyl]-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2770278.png)
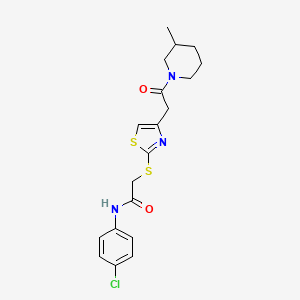
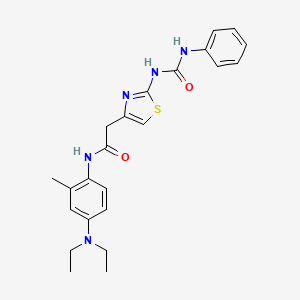
![9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2770282.png)
![6-[(3-Methylphenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2770283.png)
